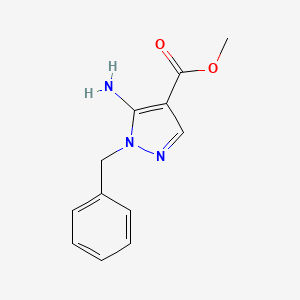

Methyl 5-amino-1-benzylpyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1-benzylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-17-12(16)10-7-14-15(11(10)13)8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZHNQFTCCRYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-benzylpyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by functional group modifications to introduce the benzyl and ester groups . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-amino-1-benzylpyrazole-4-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-benzylpyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-1-benzylpyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-benzylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzyl group enhances its lipophilicity, facilitating membrane penetration. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of methyl 5-amino-1-benzylpyrazole-4-carboxylate with related compounds highlights key structural and functional differences:

Ethyl 5-Amino-1-Benzylpyrazole-4-Carboxylate

- Structural Difference : The ethyl ester group replaces the methyl ester.

- Synthetic Accessibility: Both compounds are listed as discontinued in commercial catalogs, suggesting challenges in large-scale production or stability issues .

Ethyl 5-Amino-1-(4-Methyl-1,3-Benzothiazol-2-yl)-1H-Pyrazole-4-Carboxylate

- Structural Difference : The benzyl group is replaced with a 4-methylbenzothiazolyl substituent.

- Implications: Electronic Effects: The benzothiazole ring introduces electron-withdrawing sulfur and nitrogen atoms, which may enhance electrophilic reactivity at the pyrazole core .

Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates

- Structural Difference : A benzoxazole core replaces the pyrazole ring.

- Implications: Thermal Stability: Benzoxazole’s fused aromatic system may confer greater thermal stability compared to pyrazole derivatives . Synthetic Routes: These compounds are synthesized via prolonged reflux of methyl-3-amino-4-hydroxybenzoate with aryl acids, a method distinct from pyrazole synthesis .

Tabulated Comparison of Key Properties

| Compound | Core Structure | Substituents | Ester Group | Notable Properties |

|---|---|---|---|---|

| Methyl 5-amino-1-benzylpyrazole-4-carboxylate | Pyrazole | 1-Benzyl, 5-amino | Methyl | High polarity, potential for H-bonding |

| Ethyl 5-amino-1-benzylpyrazole-4-carboxylate | Pyrazole | 1-Benzyl, 5-amino | Ethyl | Increased lipophilicity, discontinued |

| Ethyl 5-amino-1-(4-methylbenzothiazolyl)-pyrazole-4-carboxylate | Pyrazole | 1-Benzothiazolyl, 5-amino | Ethyl | Enhanced electrophilicity, bioactivity |

| Methyl 2-substitutedphenyl-benzoxazole-5-carboxylate | Benzoxazole | 2-Aryl, 5-carboxylate | Methyl | High thermal stability, fused aromaticity |

Biological Activity

Methyl 5-amino-1-benzylpyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Methyl 5-amino-1-benzylpyrazole-4-carboxylate features a pyrazole ring substituted with an amino group and a benzyl moiety, which contributes to its unique biological profile. The compound can be represented as follows:

| Property | Details |

|---|---|

| Chemical Formula | C13H15N3O2 |

| Molecular Weight | 245.28 g/mol |

| Functional Groups | Amino, Benzyl, Carboxylate |

The biological activity of methyl 5-amino-1-benzylpyrazole-4-carboxylate is attributed to its interaction with various molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with biological molecules, while the benzyl group participates in hydrophobic interactions. This dual interaction modulates the activity of enzymes and receptors, influencing various biochemical pathways.

- Cell Signaling Pathways : The compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, indicating its potential role in regulating cellular functions.

Biological Activities

Methyl 5-amino-1-benzylpyrazole-4-carboxylate exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit significant antibacterial and antifungal properties. Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been evaluated for its efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial activity | |

| Candida albicans | Significant antifungal activity |

Antiviral Activity

The compound has also been investigated for its antiviral potential. Pyrazole derivatives have shown promise against various viral infections:

- Mechanism : The compound may inhibit viral replication through interference with viral enzymes or host cell processes .

Case Studies and Research Findings

- Antidiabetic Properties : In a study exploring the quantitative structure-activity relationship (QSAR) of pyrazole derivatives, methyl 5-amino-1-benzylpyrazole-4-carboxylate demonstrated potential inhibitory effects on DPP-IV, an enzyme involved in glucose metabolism .

- Cancer Research : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. Its ability to modulate cell signaling pathways could contribute to its anticancer properties.

- Neuroprotective Effects : Recent findings indicate that this pyrazole derivative may have neuroprotective properties by reducing oxidative stress in neuronal cells, highlighting its potential in treating neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for Methyl 5-amino-1-benzylpyrazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and benzylhydrazine to form the pyrazole ring, followed by esterification to yield the methyl carboxylate derivative. Hydrolysis under basic conditions may be used to verify intermediate structures . Optimization can involve adjusting solvent polarity, temperature (e.g., reflux in ethanol), and stoichiometric ratios of reactants. Thin-layer chromatography (TLC) and recrystallization are critical for purity assessment.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and amine proton environments.

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).

- Mass spectrometry (EI or ESI) for molecular ion validation and fragmentation pattern analysis.

- X-ray crystallography (using SHELX or WinGX/ORTEP suites) for absolute structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

Discrepancies (e.g., in NMR chemical shifts or IR frequencies) can arise from solvent effects, tautomerism, or crystal packing. Validate computational models (DFT or Hartree-Fock) by:

Q. What strategies are effective for elucidating reaction mechanisms involving this compound?

Mechanistic studies require:

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- Trapping intermediates (e.g., using TEMPO for radical pathways).

- DFT-based transition-state modeling to map energy barriers. Structural analogs (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate) can help isolate electronic or steric effects .

Q. How can crystallographic data be refined to address disorder or anisotropic displacement issues?

Use SHELXL for high-resolution refinement:

- Apply restraints for disordered atoms (e.g., benzyl group rotations).

- Validate anisotropic displacement parameters (ADPs) via ORTEP visualizations.

- Compare residual density maps to detect unresolved solvent molecules .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina, GOLD) to predict binding modes.

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements.

- In vitro bioassays using structural analogs (e.g., pyrazole-4-carboxylic acid derivatives) to establish structure-activity relationships (SAR) .

Methodological Considerations

Q. How can the amino group’s reactivity be controlled during synthetic modifications?

Protect the amine with Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups before functionalizing the ester. Deprotection under mild acidic conditions (e.g., TFA for Boc) preserves the pyrazole core .

Q. What experimental designs are optimal for studying stereochemical outcomes in derivatives?

- Chiral HPLC or circular dichroism (CD) to resolve enantiomers.

- X-ray crystallography with ORTEP for absolute configuration determination.

- Dynamic NMR to probe rotational barriers in substituents .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.